1-Fmoc-4-(hydroxymethyl)piperidine
Overview
Description
1-Fmoc-4-(hydroxymethyl)piperidine, also known as 9H-fluoren-9-ylmethyl 4-(hydroxymethyl)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . This compound is primarily used in the field of peptide synthesis, where it serves as a protecting group for amino acids during the synthesis process .
Mechanism of Action
Target of Action
The primary target of 1-Fmoc-4-(hydroxymethyl)piperidine is the amine group in organic synthesis . The compound is used as a base-labile protecting group , which means it protects the amine group during the synthesis process and can be removed under basic conditions .
Mode of Action
This compound interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride . The compound can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate . The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis, particularly peptide synthesis . The compound plays a crucial role in Solid Phase Peptide Synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the successful synthesis of peptides . By protecting the amine group during synthesis, the compound ensures that the peptide chain can be built without unwanted side reactions . Once the peptide synthesis is complete, the compound can be removed under basic conditions, leaving the desired peptide product .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature of the reaction . For example, the compound is stable under acidic conditions but can be removed under basic conditions . This property is crucial for its role as a protecting group in peptide synthesis .
Preparation Methods
The synthesis of 1-Fmoc-4-(hydroxymethyl)piperidine typically involves the reaction of 4-(hydroxymethyl)piperidine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature . The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and consistency .
Chemical Reactions Analysis
1-Fmoc-4-(hydroxymethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The Fmoc group can be removed using bases such as piperidine, leading to the formation of 4-(hydroxymethyl)piperidine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like piperidine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fmoc-4-(hydroxymethyl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS).
Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.
Material Science: The compound is used in the development of novel materials with specific properties.
Comparison with Similar Compounds
1-Fmoc-4-(hydroxymethyl)piperidine is similar to other Fmoc-protected compounds, such as:
1-Fmoc-piperidine: Lacks the hydroxymethyl group, making it less versatile for certain applications.
1-Fmoc-4-methylpiperidine: Contains a methyl group instead of a hydroxymethyl group, which affects its reactivity and solubility.
1-Fmoc-4-aminopiperidine: Contains an amino group, making it useful for different types of chemical modifications.
The uniqueness of this compound lies in its hydroxymethyl group, which provides additional functionality for further chemical modifications and applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,23H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSXYVXBGQKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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